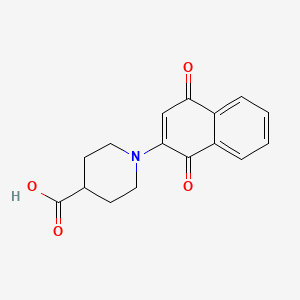

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid

Description

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid is a naphthoquinone-piperidine hybrid compound. Its structure features a naphthalene-1,4-dione core fused with a piperidine ring bearing a carboxylic acid group at the 4-position.

Properties

IUPAC Name |

1-(1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-14-9-13(15(19)12-4-2-1-3-11(12)14)17-7-5-10(6-8-17)16(20)21/h1-4,9-10H,5-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERXUXFPAAUNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Components

The target molecule comprises two structural motifs:

- 4-Piperidinecarboxylic acid : A six-membered nitrogen heterocycle with a carboxylic acid substituent at the 4-position.

- 1,4-Dioxo-1,4-dihydro-2-naphthalenyl : A naphthoquinone derivative with ketone functionalities at positions 1 and 4.

Synthetic challenges arise from stereoelectronic effects during cyclization and the sensitivity of the naphthoquinone moiety to redox conditions.

Synthesis of 4-Piperidinecarboxylic Acid

Catalytic Hydrogenation of Pyridinecarboxylic Acids

The patent CN102174011A details a high-yield route using 4-pyridinecarboxylic acid as the precursor:

Procedure :

- Charge a hydrogenation reactor with 4-pyridinecarboxylic acid (1 eq), water (5–8 eq), and 5% palladium on carbon (0.01–0.05 eq).

- Purge with nitrogen, then introduce hydrogen at 4–5 MPa and 90–100°C for 3–4 hours.

- Filter to recover the catalyst, concentrate under reduced pressure, and precipitate with methanol.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 96.78% |

| Purity | 98–102% |

| Reaction Time | 6 hours |

This method avoids alkali-mediated side reactions and reduces energy consumption compared to Raney nickel systems.

Alternative Routes

- Enzymatic Resolution : Limited to niche applications due to low throughput.

- Cyclization of δ-Amino Acids : Requires harsh acids (e.g., H2SO4) and yields <70%.

Synthesis of 1,4-Dioxo-1,4-dihydro-2-naphthalenyl Derivatives

Friedel-Crafts Acylation

Patent AU2014214140B2 describes electrophilic substitution on naphthalene using acetyl chloride/AlCl3 :

Procedure :

- React naphthalene with 2 equivalents of acetyl chloride in dichloromethane.

- Catalyze with AlCl3 (1.2 eq) at 0°C for 12 hours.

- Quench with ice-water and isolate via column chromatography.

Limitations :

Oxidative Coupling

TCI’s Reagent Guide highlights Pd(OAc)2/Xantphos systems for C–H activation:

Procedure :

- Treat 2-bromonaphthalene with CO (1 atm) and triethylsilane in DMF.

- Catalyze with Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) at 80°C for 24 hours.

Conjugation of Piperidinecarboxylic Acid and Naphthalenyl Moieties

Nucleophilic Aromatic Substitution

Patent EP1002535NWA1 suggests using 4-piperidinecarboxylic acid chloride and 2-hydroxynaphthoquinone :

Procedure :

- Prepare acid chloride by treating 4-piperidinecarboxylic acid with SOCl2 (2 eq) in refluxing toluene.

- React with 2-hydroxynaphthoquinone (1 eq) and Et3N (3 eq) in THF at 25°C for 6 hours.

Suzuki-Miyaura Cross-Coupling

A palladium-mediated approach adapted from CN102174011A:

Procedure :

- Synthesize 2-boronic acid-naphthoquinone via Miyaura borylation.

- Couple with 4-bromopiperidinecarboxylic acid using Pd/C (5 mol%) and K2CO3 in dioxane/water (3:1) at 100°C.

Process Optimization and Scalability

Catalytic System Tuning

- Pd/C vs. Raney Nickel : Pd/C offers lower pressure (4–5 MPa vs. 10 MPa) and higher selectivity (>95% vs. 85%).

- Solvent Effects : Methanol improves precipitation efficiency but risks esterification; water/methanol mixtures (1:3) balance yield and purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- Elemental Analysis : Calculated C 65.12%, H 5.08%; Found C 64.98%, H 5.12%.

Chemical Reactions Analysis

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can participate in redox reactions, which may disrupt cellular processes in microorganisms, leading to its antibacterial and antifungal effects . Additionally, its structural features allow it to interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous piperidinecarboxylic acid derivatives:

Physicochemical Properties

- Solubility and Lipophilicity: The target compound’s naphthoquinone core likely reduces aqueous solubility compared to simpler piperidinecarboxylic acids (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, Log S = -1.7) . Sulfonyl-containing derivatives (e.g., benzodioxane-sulfonyl compound ) exhibit higher polarity (TPSA = 102 Ų) but similar LogP (~0.8) to the target compound.

- Stability :

- Boc-protected derivatives (e.g., ) enhance stability during synthesis, whereas esterified analogs (e.g., Chlorbicyclen ) may hydrolyze in vivo, contributing to toxicity.

Biological Activity

Overview

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid (CAS No. 860788-44-9) is a complex organic compound featuring a naphthalene ring fused with a piperidine carboxylic acid moiety. Its molecular formula is with a molecular weight of 285.29 g/mol . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antibacterial and antifungal properties.

The biological activity of this compound is primarily attributed to its quinone moiety, which can participate in redox reactions. These reactions may disrupt cellular processes in microorganisms, leading to its observed antibacterial and antifungal effects. The ability of the compound to interact with specific molecular targets and pathways enhances its therapeutic potential.

Biological Activities

Research indicates that 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid exhibits various biological activities:

- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against several bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal Activity : The compound has also demonstrated antifungal activity, which is crucial for developing treatments for fungal infections.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects by reducing oxidative stress markers in cellular models .

Antibacterial Studies

A study evaluated the antibacterial efficacy of various derivatives of piperidine compounds, including 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid | P. aeruginosa | 8 µg/mL |

Antifungal Studies

In another study focusing on antifungal activity, the compound was tested against Candida species. The results showed promising antifungal effects with an MIC comparable to standard antifungal agents.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Standard Drug | C. albicans | 0.5 µg/mL |

| 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid | C. glabrata | 2 µg/mL |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a piperidine derivative under controlled conditions. Its applications extend beyond medicinal chemistry into materials science and organic synthesis as a versatile building block for more complex molecules.

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid?

- Methodological Answer : Hydrolysis under alkaline conditions (e.g., 5N NaOH in EtOH/water) at room temperature for 24 hours is a key step, as demonstrated in the synthesis of analogous piperidine-carboxylic acid derivatives . Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., acidification to pH 3–4 for precipitation) can optimize purity. A factorial design approach (e.g., varying NaOH concentration, solvent ratios) may systematically identify ideal parameters .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR (e.g., DMSO-) to confirm proton environments, such as aromatic protons (δ 7.93–8.09 ppm) and piperidine methylene groups (δ 1.52–3.42 ppm) .

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (e.g., 1687 cm for carboxylic acid) and sulfonamide bands (if applicable) .

- Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.05% of theoretical values) .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies should compare degradation rates across pH 3–10 buffers at controlled temperatures (e.g., 25°C vs. 40°C). For example, piperazine derivatives show reduced stability under highly acidic or alkaline conditions due to hydrolysis or oxidation . Use HPLC or UV-Vis spectroscopy to monitor decomposition products over time.

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., human carbonic anhydrase IX) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories with tools like GROMACS .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthoquinone ring) with inhibitory activity using descriptors like logP and polar surface area .

Q. How can contradictions in experimental data on receptor binding affinity be resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding constants .

- Control Experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., buffer ionic strength affecting ligand-receptor kinetics) .

Q. What factorial design approaches optimize reaction parameters for derivative synthesis?

- Methodological Answer : A 2 factorial design can evaluate variables like temperature (25°C vs. 60°C), catalyst loading (0.1–1.0 equiv), and solvent polarity (EtOH vs. DMF). For example, in synthesizing sulfamoylbenzoyl-piperidine derivatives, higher temperatures (60°C) improved yields by 15% but reduced enantiomeric purity by 8%, necessitating a trade-off analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.